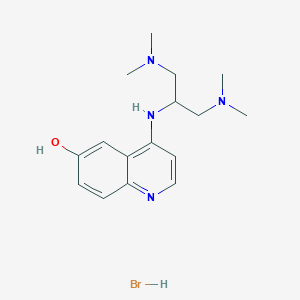![molecular formula C36H52O2P2 B15208679 (S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) is a chiral phosphine oxide compound known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by its biphenyl backbone and two dicyclohexylphosphine oxide groups, which contribute to its steric and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) typically involves the reaction of chlorodicyclohexylphosphine with a biphenyl derivative under inert conditions. One common method includes dissolving chlorodicyclohexylphosphine in tetrahydrofuran, followed by the addition of water and stirring at room temperature for a couple of hours. The product is then isolated by solvent extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The biphenyl backbone allows for electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: It is often used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. Typical conditions involve the use of organic solvents like toluene or tetrahydrofuran, with reactions conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds.
科学的研究の応用
(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its role as a ligand in catalysis is crucial.
作用機序
The mechanism by which (S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .
類似化合物との比較
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
CyJohnPhos: (2-Biphenyl)dicyclohexylphosphine
XPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) is unique due to its chiral nature and the specific steric and electronic properties imparted by the dicyclohexylphosphine oxide groups. These properties make it particularly effective in asymmetric catalysis, where the control of stereochemistry is crucial.
特性
分子式 |
C36H52O2P2 |
|---|---|
分子量 |
578.7 g/mol |
IUPAC名 |
1-dicyclohexylphosphoryl-2-(2-dicyclohexylphosphorylphenyl)benzene |
InChI |
InChI=1S/C36H52O2P2/c37-39(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)40(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 |
InChIキー |
AUIYAYZXEMIYAQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(=O)(C5CCCCC5)C6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


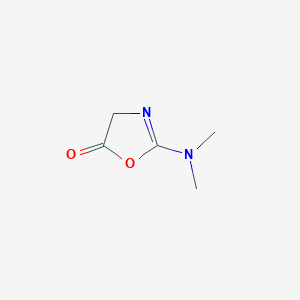
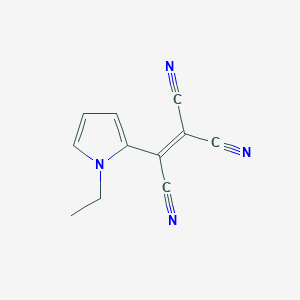
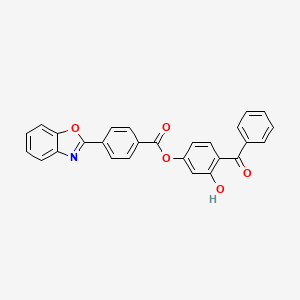
![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
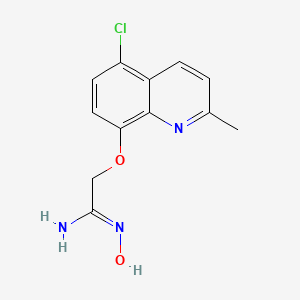
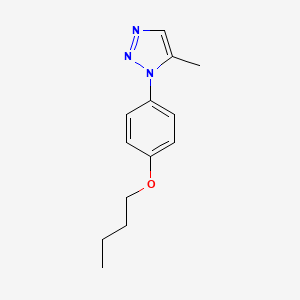

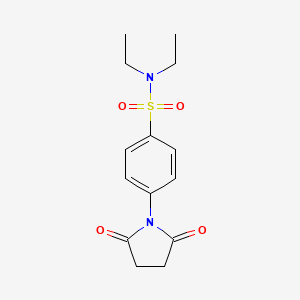
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
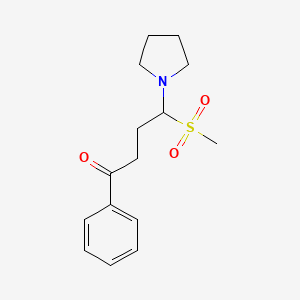
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
